Cas no 1248090-42-7 (2-Chloro-3-(methylthio)pyrazine)

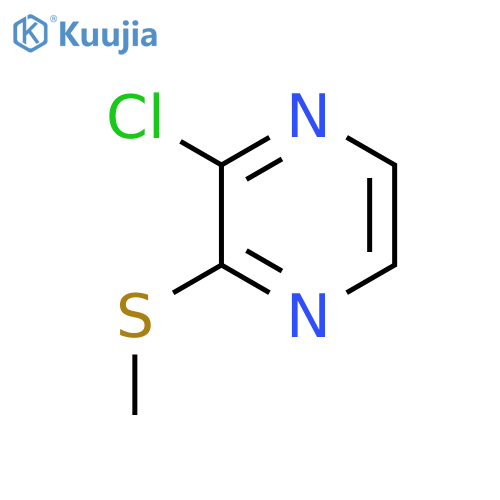

1248090-42-7 structure

商品名:2-Chloro-3-(methylthio)pyrazine

CAS番号:1248090-42-7

MF:C5H5ClN2S

メガワット:160.624598264694

MDL:MFCD16080444

CID:2360400

2-Chloro-3-(methylthio)pyrazine 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-3-methylthiopyrazine

- 2-Chloro-3-(methylthio)pyrazine

- Pyrazine, 2-chloro-3-(methylthio)-

-

- MDL: MFCD16080444

- インチ: 1S/C5H5ClN2S/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3

- InChIKey: GSSZVVABAUFKTJ-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=NC=CN=1)SC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 91

- トポロジー分子極性表面積: 51.1

2-Chloro-3-(methylthio)pyrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM332729-1g |

2-Chloro-3-methylthiopyrazine |

1248090-42-7 | 95%+ | 1g |

$432 | 2021-08-18 | |

| eNovation Chemicals LLC | D580207-1g |

2-Chloro-3-methylthiopyrazine |

1248090-42-7 | 95% | 1g |

$890 | 2025-02-28 | |

| eNovation Chemicals LLC | D580207-1g |

2-Chloro-3-methylthiopyrazine |

1248090-42-7 | 95% | 1g |

$890 | 2025-02-25 | |

| Crysdot LLC | CD00011674-1g |

2-Chloro-3-(methylthio)pyrazine |

1248090-42-7 | 97% | 1g |

$248 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1202798-1g |

2-Chloro-3-methylthiopyrazine |

1248090-42-7 | 98% | 1g |

¥2778.00 | 2024-08-09 | |

| Chemenu | CM332729-1g |

2-Chloro-3-methylthiopyrazine |

1248090-42-7 | 95%+ | 1g |

$285 | 2023-01-19 | |

| eNovation Chemicals LLC | D580207-1g |

2-Chloro-3-methylthiopyrazine |

1248090-42-7 | 95% | 1g |

$890 | 2024-08-03 | |

| Crysdot LLC | CD00011674-5g |

2-Chloro-3-(methylthio)pyrazine |

1248090-42-7 | 97% | 5g |

$743 | 2024-07-19 |

2-Chloro-3-(methylthio)pyrazine 関連文献

-

Anthony Chartoire,Corinne Comoy,Yves Fort Org. Biomol. Chem. 2011 9 1839

1248090-42-7 (2-Chloro-3-(methylthio)pyrazine) 関連製品

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 249916-07-2(Borreriagenin)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量